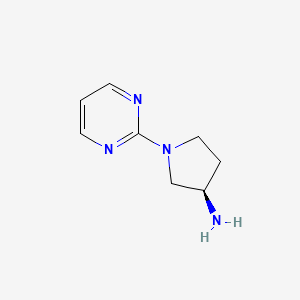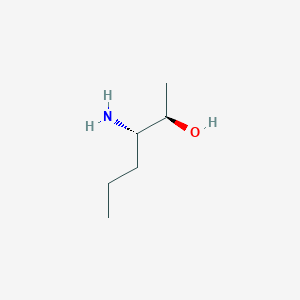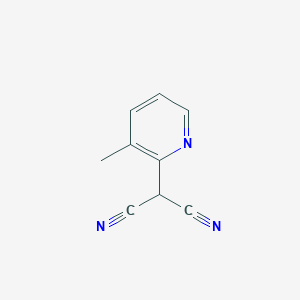
(S)-1,1-Difluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,1-Difluoropropan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1-Difluoropropan-2-amine typically involves the introduction of fluorine atoms into a propan-2-amine backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (S)-1-chloropropan-2-amine, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for scaling up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1-Difluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
(S)-1,1-Difluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential role in enzyme inhibition studies due to its structural similarity to natural substrates.
Medicine: Explored as a potential pharmaceutical intermediate for the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of (S)-1,1-Difluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity due to the strong electronegativity of fluorine, which can influence the electronic environment of the active site. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1,1-Difluoroethan-2-amine
- (S)-1,1-Difluorobutan-2-amine
- (S)-1,1-Difluoropentan-2-amine
Uniqueness
(S)-1,1-Difluoropropan-2-amine is unique due to its specific structural configuration and the presence of two fluorine atoms, which impart distinct chemical and physical properties compared to its analogs. The specific positioning of the fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H7F2N |
|---|---|
Molecular Weight |
95.09 g/mol |
IUPAC Name |
(2S)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3/t2-/m0/s1 |
InChI Key |
SKKXZAXLYWERGC-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(F)F)N |
Canonical SMILES |
CC(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



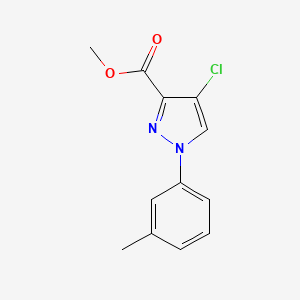
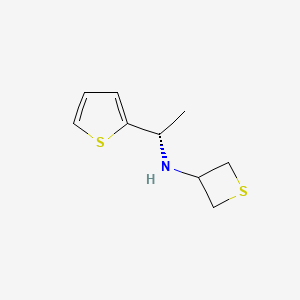
![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)

